XMD8-87

Description

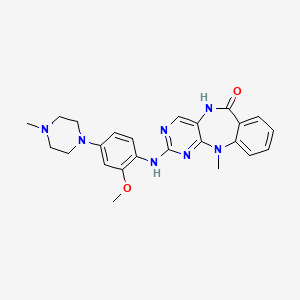

Structure

3D Structure

Properties

IUPAC Name |

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLHCXISMKHLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

XMD8-87: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of XMD8-87, a potent and selective inhibitor of Tyrosine-protein kinase non-receptor 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1). This document consolidates key findings, quantitative data, and detailed experimental protocols to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of TNK2[1][2]. By binding to the ATP-binding pocket of the TNK2 kinase domain, this compound effectively blocks the transfer of phosphate from ATP to its substrate proteins. This inhibition of TNK2's catalytic activity disrupts downstream signaling pathways, ultimately impacting cell proliferation and survival. While primarily targeting TNK2, this compound has been observed to have off-target effects on other kinases, most notably Extracellular signal-regulated kinase 5 (ERK5), although with significantly lower potency[1].

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency and selectivity data.

Table 1: In Vitro Inhibitory Activity against TNK2

| Target | Mutation | Assay Type | IC50 (nM) | Kd (nM) |

| TNK2 | - | Invitrogen Kinase Assay | 35.4 | - |

| TNK2 | - | Ambit Binding Assay | - | 15 |

| TNK2 | D163E | Ba/F3 Cell Proliferation | 38 | - |

| TNK2 | R806Q | Ba/F3 Cell Proliferation | 113 | - |

Data sourced from multiple references[2][3][4][5][6][7].

Table 2: Kinase Selectivity Profile of this compound

| Off-Target Kinase | Assay Type | Kd (nM) | IC50 (nM) |

| BRK | Ambit Binding Assay | 37 | - |

| BRK | Invitrogen Kinase Assay | - | 47 |

| FRK | Ambit Binding Assay | 96 | - |

| FRK | Invitrogen Kinase Assay | - | 264 |

| TNK1 | Ambit Binding Assay | 110 | - |

| GAK | Ambit Binding Assay | 270 | - |

| DCAMKL1 | Ambit Binding Assay | 280 | - |

| CSF1R | Ambit Binding Assay | 330 | - |

| CSF1R | Invitrogen Kinase Assay | - | 428 |

| DCAMKL2 | Ambit Binding Assay | 690 | - |

| DCAMKL2 | Invitrogen Kinase Assay | - | 3200 |

| ERK5 | KinomeScan | Potential Off-Target | - |

This table presents a selection of off-target kinases identified through KinomeScan and subsequent validation assays. Data sourced from reference[1].

Signaling Pathways Modulated by this compound

TNK2 is a critical node in various signaling pathways initiated by receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding and activation of EGFR, TNK2 is recruited and activated, leading to the phosphorylation of downstream substrates that regulate cell growth, proliferation, and survival. This compound, by inhibiting TNK2, effectively attenuates these downstream signals.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against TNK2.

Methodology:

-

Reagent Preparation: Recombinant human TNK2 enzyme, a suitable kinase assay buffer, ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared.

-

Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction:

-

TNK2 enzyme is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) in a 96-well plate.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The final ATP concentration is typically at its Km value.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based method.

-

Data Analysis: The luminescence or fluorescence signals are plotted against the logarithm of the this compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTS Assay)

This protocol describes the assessment of this compound's effect on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Ba/F3 cells engineered to express wild-type or mutant TNK2 are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO for a specified duration (e.g., 72 hours)[3].

-

MTS Reagent Addition: Following the incubation period, a methanethiosulfonate (MTS)-based reagent is added to each well.

-

Incubation and Measurement: The plates are incubated to allow for the conversion of the MTS reagent into a formazan product by viable cells. The absorbance is then measured at 490 nm[3].

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control, and the EC50 value is calculated.

Western Blotting for Phospho-TNK2 Inhibition

This protocol details the procedure to assess the inhibition of TNK2 autophosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment: 293T cells are transiently transfected to express a TNK2 construct. The cells are then treated with various concentrations of this compound or DMSO for a defined period (e.g., 6 hours)[4].

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated TNK2 (p-TNK2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A loading control, such as GAPDH or β-actin, is also probed to ensure equal protein loading.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the p-TNK2 bands is quantified and normalized to the loading control.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of TNK2. Its ability to effectively block TNK2 activity and downstream signaling pathways makes it a valuable tool for studying the biological functions of TNK2 and a potential starting point for the development of novel therapeutic agents targeting TNK2-driven diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate roles of TNK2 and the therapeutic potential of its inhibition.

References

- 1. graylab.stanford.edu [graylab.stanford.edu]

- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. This compound|XMD8 87|TNK2 inhibitor [dcchemicals.com]

- 6. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to XMD8-87: A Selective Inhibitor of Ack1/TNK2 Tyrosine Kinase

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Activated Cdc42-associated kinase 1 (Ack1), also known as Tyrosine Kinase Non-receptor 2 (TNK2), is a non-receptor tyrosine kinase that has emerged as a critical oncogenic driver in a variety of human cancers.[1][2][3] Encoded by the TNK2 gene on chromosome 3q29, Ack1 is a key signaling node that transduces signals from receptor tyrosine kinases (RTKs) to intracellular effectors, promoting cell survival, proliferation, and resistance to therapy.[1][4] Its aberrant activation, amplification, or mutation is correlated with disease progression and poor prognosis in cancers such as prostate, breast, lung, and ovarian cancer.[1][4][5] XMD8-87 is a potent and selective small-molecule inhibitor of Ack1/TNK2, serving as a critical chemical probe for elucidating Ack1 signaling and as a lead compound for therapeutic development.[6][7] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of the Ack1/TNK2 kinase domain.[8][9] By occupying the ATP-binding pocket, it prevents the phosphotransfer reaction from ATP to the tyrosine residues of Ack1's substrates, thereby blocking its kinase activity and the subsequent activation of downstream oncogenic signaling pathways.

Quantitative Data and Efficacy

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Potency of this compound against Ack1/TNK2

| Parameter | Target | Value | Assay Method | Reference |

|---|---|---|---|---|

| IC₅₀ | TNK2 (D163E mutant) | 38 nM | Cell-based (Ba/F3) | [6][10][11][12] |

| IC₅₀ | TNK2 (R806Q mutant) | 113 nM | Cell-based (Ba/F3) | [6][10][11][12] |

| IC₅₀ | TNK2 | 35.4 nM | Invitrogen Kinase Assay | [9] |

| IC₅₀ | TNK2 | 1.9 µM | ELISA Assay | [7][13] |

| K_d_ | TNK2 | 15 nM | Ambit Binding Assay |[7][9][14] |

Table 2: Kinase Selectivity Profile of this compound

| Off-Target Kinase | K_d_ (nM) | IC₅₀ (nM) | Assay Method | Reference |

|---|---|---|---|---|

| BRK | 37 | 47 | Ambit Binding, Invitrogen Kinase | [8][9] |

| FRK | 96 | 264 | Ambit Binding, Invitrogen Kinase | [8][9] |

| TNK1 | 110 | N/A | Ambit Binding | [8][9] |

| GAK | 270 | N/A | Ambit Binding | [8][9] |

| DCAMKL1 | 280 | N/A | Ambit Binding | [8][9] |

| CSF1R | 330 | 428 | Ambit Binding, Invitrogen Kinase | [8][9] |

A comprehensive KinomeScan profiling at a 10 µM screening concentration demonstrated excellent selectivity for this compound.[8]

Table 3: Cellular Activity of this compound

| Cell Line / Context | Parameter | Value | Assay | Reference |

|---|---|---|---|---|

| Ba/F3 (expressing TNK2 D163E) | EC₅₀ | 190 nM | Anti-proliferation | [8] |

| Ba/F3 (parental) | EC₅₀ | >10 µM | Anti-proliferation | [8] |

| HEK293 | Inhibition | 2 µM | EGF-induced Autophosphorylation | [7][14] |

| A549 Lung Cancer | Inhibition | 10 µM | Cell Growth |[7] |

Ack1/TNK2 Signaling Pathways and Inhibition by this compound

Ack1/TNK2 integrates signals from upstream growth factor receptors to regulate multiple downstream effectors crucial for cancer cell function.

Ack1 is activated by various receptor tyrosine kinases (RTKs) following ligand binding. This interaction relieves autoinhibition and promotes Ack1 autophosphorylation and activation.[1]

Caption: Upstream activation of Ack1 by Receptor Tyrosine Kinases (RTKs).

Once activated, Ack1 phosphorylates a unique set of substrates, notably distinct from other kinase pathways, leading to the activation of pro-survival and pro-proliferative signaling.[1][15]

Caption: Key downstream effectors of activated Ack1/TNK2 signaling.

This compound directly inhibits the kinase activity of Ack1, preventing the phosphorylation of its downstream targets and thereby blocking its oncogenic output.

Caption: Mechanism of pathway inhibition by the Ack1 inhibitor this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on cited methodologies.[10][11][16][17][18]

This protocol describes a method to determine the concentration of this compound that inhibits 50% of Ack1 kinase activity in a purified system.

-

Assay Principle: A biochemical enzymatic assay, such as one using TR-FRET or ELISA, measures the phosphorylation of a substrate by the purified Ack1 kinase domain.[19][20] The inhibitory effect of this compound is quantified by a decrease in this signal.

-

Materials:

-

Recombinant human Ack1/TNK2 kinase.

-

Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution (at the K_m_ concentration for Ack1).

-

This compound stock solution in DMSO.

-

Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound. Typically, 10 concentrations are prepared in a 3-fold serial dilution starting from 1-10 µM.[10][16] Include DMSO-only wells as a no-inhibition control.

-

Add 5 µL of the diluted this compound or DMSO to the assay wells.

-

Add 10 µL of a solution containing the Ack1 enzyme and the biotinylated substrate to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding EDTA.

-

Add detection reagents and incubate for 60 minutes.

-

Read the plate on a compatible plate reader (e.g., TR-FRET reader).

-

Calculate percent inhibition for each concentration relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

This protocol assesses the ability of this compound to inhibit Ack1 autophosphorylation within a cellular context.[11]

-

Assay Principle: Cells overexpressing Ack1/TNK2 are treated with this compound. The level of phosphorylated Ack1 is then measured by Western blot and compared to the total Ack1 level.

-

Materials:

-

HEK293T or other suitable cells expressing Ack1/TNK2.

-

Cell culture medium and reagents.

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-Ack1 (e.g., pTyr284), anti-total-Ack1.

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels, transfer membranes, and Western blotting equipment.

-

-

Procedure:

-

Plate cells (e.g., 250,000 cells/well in a 6-well plate) and allow them to adhere for 24-48 hours.[11]

-

Treat the cells with a serial dilution of this compound (e.g., from 5 µM down to ~10 nM) or DMSO vehicle control.[11]

-

Incubate for a defined period (e.g., 6 hours) at 37°C.[11]

-

Aspirate the media and wash cells with ice-cold PBS.

-

Lyse the cells directly in the well with 300 µL of ice-cold lysis buffer.[11]

-

Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).

-

Normalize protein amounts, add Laemmli sample buffer, and denature by heating.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again, apply an ECL substrate, and visualize the bands using a chemiluminescence imager.

-

Quantify band intensity to determine the reduction in Ack1 phosphorylation relative to total Ack1 and the loading control.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Ack1/TNK2 oncoprotein. Its ability to effectively block Ack1 kinase activity in both biochemical and cellular contexts makes it an invaluable tool for researchers investigating the complex signaling networks governed by Ack1. The detailed quantitative and methodological data provided herein serve as a comprehensive resource for scientists in academic and industrial settings, facilitating further exploration of Ack1 biology and aiding in the development of targeted therapies for cancers driven by aberrant Ack1 signaling.

References

- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]

- 8. graylab.stanford.edu [graylab.stanford.edu]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. XMD 8-87 | CAS 1234480-46-6 | this compound | Tocris Bioscience [tocris.com]

- 13. adooq.com [adooq.com]

- 14. Ack1 (TNK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 15. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]

- 16. This compound|XMD8 87|TNK2 inhibitor [dcchemicals.com]

- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. In vitro kinase assay [protocols.io]

- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 20. caymanchem.com [caymanchem.com]

The role of XMD8-87 in inhibiting TNK2 phosphorylation.

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tyrosine kinase non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1), is a critical signaling node in multiple cellular processes, including cell proliferation, survival, and migration.[1] Dysregulation of TNK2 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2] XMD8-87 has emerged as a potent and selective small-molecule inhibitor of TNK2, demonstrating significant promise in preclinical studies. This technical guide provides an in-depth overview of the role of this compound in inhibiting TNK2 phosphorylation, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and its effects on downstream signaling pathways.

Introduction to TNK2 and this compound

TNK2 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs), such as EGFR, HER2, and insulin receptor, to regulate downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[1][3] Aberrant TNK2 activation, through mutation or overexpression, can drive oncogenesis and contribute to therapeutic resistance.[1]

This compound is a novel, ATP-competitive inhibitor of TNK2.[4][5] It has been shown to potently and selectively block the kinase activity of TNK2, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[3][5] This inhibitory action leads to the suppression of tumor cell growth and survival.[5]

Quantitative Data on this compound Efficacy

The inhibitory potency of this compound against TNK2 has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 (TNK2, D163E mutant) | 38 nM | Cell-based | [3] |

| IC50 (TNK2, R806Q mutant) | 113 nM | Cell-based | [3] |

| IC50 (TNK2) | 1.9 µM | ELISA | [5] |

| Kd | 15 nM | Ambit binding assay | [4][5] |

| EC50 (Ba/F3 TNK2 D163E) | 0.19 µM | Antiproliferation | [6] |

Table 1: In Vitro and Cellular Potency of this compound against TNK2

| Off-Target Kinase | Kd (nM) | IC50 (nM) | Assay Type | Reference |

| BRK | 37 | 47 | Ambit binding assay, Invitrogen kinase assay | [4][6] |

| TNK1 | 110 | - | Ambit binding assay | [4][6] |

| GAK | 270 | - | Ambit binding assay | [4][6] |

| DCAMKL1 | 280 | - | Ambit binding assay | [4][6] |

| CSF1R | 330 | 428 | Ambit binding assay, Invitrogen kinase assay | [4][6] |

| FRK | 96 | 264 | Ambit binding assay, Invitrogen kinase assay | [4][6] |

| DCAMKL2 | 690 | 3200 | Ambit binding assay, Invitrogen kinase assay | [4][6] |

Table 2: Selectivity Profile of this compound against a Panel of Kinases

Signaling Pathways and Experimental Workflows

TNK2 Signaling Pathway

TNK2 acts as a central hub for various signaling pathways initiated by growth factor receptors. Upon activation, TNK2 autophosphorylates and subsequently phosphorylates a range of downstream effectors, leading to the activation of pro-survival and proliferative pathways. This compound, by inhibiting TNK2's kinase activity, effectively blocks these downstream signals.

Caption: TNK2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the inhibitory effect of this compound on TNK2 phosphorylation and its downstream cellular consequences.

Caption: Workflow for evaluating this compound's inhibition of TNK2.

Detailed Experimental Protocols

Biochemical TNK2 Kinase Inhibition Assay (ELISA-based)

This protocol is adapted from a general ELISA-based kinase assay to measure the ability of this compound to inhibit TNK2-mediated phosphorylation of a peptide substrate.[7]

Materials:

-

Recombinant human TNK2 enzyme

-

Peptide substrate (e.g., derived from AKT: ATGRYYAMKIL)[7]

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP solution

-

Anti-phosphotyrosine antibody (e.g., PY20) conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

96-well microtiter plates (high-binding)

Procedure:

-

Coat the 96-well plate with the peptide substrate and incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the recombinant TNK2 enzyme to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration equivalent to its Km.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and wash the plate three times.

-

Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature for 1-2 hours.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until color develops.

-

Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cellular TNK2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of TNK2 autophosphorylation in cells treated with this compound.

Materials:

-

Cells expressing TNK2 (e.g., 293T cells overexpressing TNK2, or cancer cell lines with high endogenous TNK2)[3]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-TNK2 (specific for an autophosphorylation site), anti-TNK2 (total), and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)[8]

-

Chemiluminescent substrate (ECL)

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).[3]

-

Wash cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).

-

Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-TNK2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL substrate.

-

Image the blot and quantify the band intensities.

-

Strip the blot and re-probe for total TNK2 and a loading control to normalize the phospho-TNK2 signal.

Cell Viability Assay (MTS-based)

This protocol measures the effect of this compound on the proliferation and viability of TNK2-dependent cells.

Materials:

-

TNK2-dependent cancer cell line (e.g., Ba/F3 cells expressing a TNK2 mutant)

-

This compound

-

96-well cell culture plates

-

MTS reagent

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Add serial dilutions of this compound to the wells.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.[9]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of viable cells relative to the DMSO-treated control and determine the EC50 value.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for cancers driven by aberrant TNK2 activity. Its potent and selective inhibition of TNK2 phosphorylation disrupts key oncogenic signaling pathways, leading to reduced cell proliferation and survival. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism and therapeutic potential of this compound and other TNK2 inhibitors. As our understanding of TNK2 signaling deepens, targeted inhibitors like this compound will be instrumental in advancing precision oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. graylab.stanford.edu [graylab.stanford.edu]

- 7. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the chemical structure and properties of XMD8-87.

An In-Depth Technical Guide to XMD8-87

Abstract

This compound is a potent and selective small-molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1). As an ATP-competitive inhibitor, this compound has become a valuable chemical probe for studying TNK2-driven signaling pathways and a potential lead compound for therapeutic development, particularly in oncology. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound, with the chemical name 2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-11-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one, is a well-characterized compound used in biomedical research.[3][4][5]

| Property | Value | Reference |

| Synonyms | ACK1-B19 | [3][6] |

| CAS Number | 1234480-46-6 | [3] |

| Molecular Formula | C₂₄H₂₇N₇O₂ | [2][3] |

| Molecular Weight | 445.52 g/mol | [2][3] |

| Solubility | Soluble in DMSO | [1][3] |

| Mechanism of Inhibition | ATP-competitive, reversible | [4][7] |

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro and cellular assays, demonstrating high potency for its primary target, TNK2, and excellent selectivity across the kinome.

Table 2.1: In Vitro Potency and Binding Affinity

| Target | Assay Type | Value (nM) | Reference |

| TNK2 | Kd (Ambit binding assay) | 15 | [3][7] |

| TNK2 | IC₅₀ (Invitrogen Kinase) | 35.4 | [7] |

| TNK2 | IC₅₀ (LanthaScreen) | 44 | [4] |

| TNK2 | IC₅₀ (ELISA) | 1900 | [3][8] |

Table 2.2: Cellular Activity

| Cell Line / Context | Assay Type | Value (nM) | Reference |

| Ba/F3 (expressing TNK2 D163E mutant) | Growth Inhibition (IC₅₀) | 38 | [1][3] |

| Ba/F3 (expressing TNK2 R806Q mutant) | Growth Inhibition (IC₅₀) | 113 | [1][3] |

| Ba/F3 (expressing TNK2 D163E mutant) | Antiproliferation (EC₅₀) | 190 | [4] |

| Ba/F3 (parental, wild-type TNK2) | Growth Inhibition (IC₅₀) | >1000 | [4][8] |

| A549 Cancer Cells | Growth Inhibition | ~10000 (complete inhibition) | [3] |

Table 2.3: Kinase Selectivity Profile (Off-Targets)

This compound exhibits high selectivity, with significant potency drops for other kinases.[4] The DiscoverX KINOMEScan survey confirms its excellent selectivity.[4]

| Off-Target | Assay Type | Value (nM) | Reference |

| BRK | Kd (Ambit binding assay) | 37 | [4][7] |

| BRK | IC₅₀ (Invitrogen Kinase) | 47 | [4][7] |

| FRK | Kd (Ambit binding assay) | 96 | [4][7] |

| TNK1 | Kd (Ambit binding assay) | 110 | [4][7] |

| GAK | Kd (Ambit binding assay) | 270 | [4] |

| DCAMKL1 | Kd (Ambit binding assay) | 280 | [4][7] |

| CSF1R | Kd (Ambit binding assay) | 330 | [4][7] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of TNK2/ACK1.[4][7] TNK2 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) and plays a role in cell survival, migration, and proliferation. By binding to the ATP pocket of TNK2, this compound prevents the phosphorylation of TNK2 itself (autophosphorylation) and its downstream substrates, thereby inhibiting its signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound.

Protocol 1: Inhibition of TNK2 Phosphorylation in 293T Cells

This protocol is used to determine the potency of this compound in a cellular context by measuring the inhibition of TNK2 autophosphorylation via Western Blot.

Methodology: [1]

-

Cell Culture: Plate 293T cells expressing TNK2 in 6-well plates at a density of 250,000 cells per well, 48 hours prior to the experiment.

-

Compound Treatment: Prepare a 10-point 1:1 serial dilution of this compound in media, starting from a concentration of 5 µM down to approximately 10 nM. Treat cells with 100 µL of the compound dilutions. Include two control wells treated with DMSO only.

-

Incubation: Incubate the treated cells for 6 hours at 37°C.

-

Protein Extraction: Remove the media and add 300 µL of lysis buffer to each well. Agitate gently for 5 minutes at room temperature.

-

Lysate Clarification: Collect the lysates and centrifuge at maximum speed in a microcentrifuge for 10 minutes to pellet insoluble material.

-

Sample Preparation: Prepare the cleared supernatant for SDS-PAGE analysis using an appropriate loading buffer.

-

Western Blot: Perform SDS-PAGE followed by Western Blotting using antibodies against phosphorylated TNK2 (p-TNK2) and total TNK2 to assess the degree of inhibition.

Protocol 2: Cell Viability MTS Assay

This assay measures the effect of this compound on the metabolic activity and proliferation of cells, particularly those dependent on TNK2 signaling.

Methodology: [6]

-

Cell Plating: Seed cells (e.g., Ba/F3 expressing TNK2 mutants) in 96-well plates at an appropriate density.

-

Compound Treatment: Add serially diluted concentrations of this compound to the wells.

-

Incubation: Treat the cells for 72 hours under standard cell culture conditions.

-

MTS Reagent: Add a methanethiosulfonate (MTS)-based reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for 1 to 3 hours.

-

Measurement: Read the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 3: In Vitro Kinase Assay

This protocol provides a general framework for determining the IC₅₀ of this compound against purified kinases in a biochemical assay.

Methodology: [6]

-

Assay Preparation: The assay is typically performed by a specialized service (e.g., SelectScreen Kinase Profiling Service).

-

Compound Dilution: Prepare a 10-concentration, 3-fold serial dilution of this compound, typically starting from 1 µM.

-

Reaction Mixture: Combine the purified kinase, a suitable substrate, and ATP in a reaction buffer. The ATP concentration is set to its Km value for the specific kinase being tested.

-

Initiate Reaction: Add the diluted this compound to the reaction mixture and incubate for a defined period at a controlled temperature.

-

Quantify Activity: Measure the kinase activity, often by quantifying the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. graylab.stanford.edu [graylab.stanford.edu]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. caymanchem.com [caymanchem.com]

XMD8-87: A Technical Guide to its Effects on Cancer Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

XMD8-87 is a potent and selective small molecule inhibitor of the non-receptor tyrosine kinase TNK2, also known as Activated CDC42-associated kinase 1 (ACK1).[1] Aberrant activation of TNK2 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on cancer cell signaling pathways, and detailed protocols for key experimental assays.

Core Mechanism of Action: TNK2 Inhibition

This compound exerts its anti-cancer effects primarily through the inhibition of TNK2.[1] TNK2 is a crucial signaling node that integrates signals from multiple receptor tyrosine kinases (RTKs) such as EGFR and HER2, to downstream effectors, thereby promoting cell survival, proliferation, and invasion.[2][4] this compound has demonstrated potent inhibition of TNK2, including leukemia-associated mutants.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary target and its effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Line | Notes |

| TNK2 (D163E mutant) | Cell-based | 38 | Ba/F3 | Leukemia-associated mutation. |

| TNK2 (R806Q mutant) | Cell-based | 113 | Ba/F3 | Leukemia-associated mutation. |

| TNK2 | ELISA | 1900 | - | Biochemical assay.[4] |

| TNK2 | Kd | 15 | - | Binding affinity.[4] |

Table 2: Effects of this compound on Cancer Cell Growth

| Cell Line | Cancer Type | Assay | Effect | Concentration |

| A549 | Lung Cancer | Cell Growth | Complete inhibition | 10 µM[4] |

| A549 (EGF-stimulated) | Lung Cancer | Cell Growth | Partial inhibition | 10 µM[4] |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the TNK2-mediated pathway. Inhibition of TNK2 by this compound leads to the downstream modulation of several key signaling cascades implicated in cancer.

The TNK2 Signaling Pathway

TNK2 is activated by various upstream signals, including growth factors that bind to receptor tyrosine kinases (RTKs). Once activated, TNK2 can phosphorylate a number of downstream substrates, including the serine/threonine kinase AKT. The activation of AKT is a critical event in promoting cell survival and proliferation.

Figure 1. Simplified TNK2 signaling pathway and the inhibitory action of this compound.

TNK2 and STAT3 Signaling

While direct inhibition of STAT3 by this compound has not been extensively documented, TNK2 has been shown to interact with and potentially regulate STAT3. One study identified STAT3 as a TNK2 interacting partner.[5] This suggests that by inhibiting TNK2, this compound may indirectly modulate STAT3 activity. Further research is required to fully elucidate this connection.

TNK2 and BRD4 Signaling

Currently, there is no direct evidence in the reviewed literature linking this compound or TNK2 inhibition to the BRD4 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTS) Assay

This protocol is adapted for determining the effect of this compound on cancer cell proliferation.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTS reagent

-

Phenazine ethosulfate (PES) solution

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare the MTS/PES solution according to the manufacturer's instructions.

-

Add 20 µL of the MTS/PES solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Figure 2. Workflow for a typical MTS cell viability assay.

Western Blot for TNK2 Phosphorylation

This protocol details the detection of TNK2 phosphorylation levels in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-TNK2, anti-total-TNK2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize phospho-TNK2 levels to total TNK2 and a loading control like GAPDH.

Figure 3. General workflow for Western blot analysis of protein phosphorylation.

TNK2 Kinase Assay

This protocol provides a general framework for an in vitro kinase assay to measure the direct inhibitory effect of this compound on TNK2 activity.

Materials:

-

Recombinant active TNK2 enzyme

-

Kinase buffer

-

ATP

-

A suitable substrate for TNK2 (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar detection system)

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the recombinant TNK2 enzyme, the substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ reagent followed by a kinase detection reagent.

-

Measure the luminescence on a plate reader.

-

The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Immunoprecipitation of TNK2

This protocol is for isolating TNK2 to study its interactions with other proteins.

Materials:

-

Cell lysate

-

Anti-TNK2 antibody

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Laemmli sample buffer

Procedure:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Add the anti-TNK2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting.

Conclusion

This compound is a valuable research tool for investigating the role of TNK2 in cancer. Its potent and selective inhibition of TNK2 leads to the disruption of key downstream signaling pathways, notably the AKT pathway, resulting in reduced cancer cell proliferation and survival. While its effects on the STAT3 pathway are plausible through indirect mechanisms, further investigation is warranted. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted effects of this compound in various cancer models. As our understanding of TNK2 signaling continues to evolve, so too will the potential applications of specific inhibitors like this compound in the development of novel cancer therapies.

References

- 1. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]

- 5. Proximity-dependent biotinylation to elucidate the interactome of TNK2 non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

XMD8-87: A Technical Guide to a Potent and Selective TNK2 Kinase Inhibitor

Introduction

XMD8-87 is a potent and selective, ATP-competitive inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1).[1][2] It has emerged as a significant chemical probe for studying the function of TNK2 and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, with a focus on its biochemical and cellular activity, selectivity, and the experimental methodologies used for its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, covering its in vitro potency, selectivity against other kinases, cellular activity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound Against TNK2/ACK1

| Parameter | Target/Variant | Value (nM) | Assay Type |

| IC₅₀ | TNK2 (D163E mutation) | 38 | Biochemical Enzymatic Assay |

| IC₅₀ | TNK2 (R806Q mutation) | 113 | Biochemical Enzymatic Assay |

| IC₅₀ | TNK2 (Wild-Type) | 35.4 | Invitrogen Kinase Assay |

| Kd | TNK2 (Wild-Type) | 15 | Ambit Binding Assay |

Data sourced from multiple references.[2][3][4][5]

Table 2: Selectivity Profile of this compound Against Off-Target Kinases

| Off-Target Kinase | Kd (nM) | IC₅₀ (nM) | Assay Type |

| BRK | 37 | 47 | Ambit Binding, Invitrogen Kinase |

| FRK | 96 | 264 | Ambit Binding, Invitrogen Kinase |

| TNK1 | 110 | N/A | Ambit Binding |

| GAK | 270 | N/A | Ambit Binding |

| DCAMKL1 | 280 | N/A | Ambit Binding |

| CSF1R | 330 | 428 | Ambit Binding, Invitrogen Kinase |

| DCAMKL2 | 690 | 3200 | Ambit Binding, Invitrogen Kinase |

| ERK5 | N/A | 1200 | ³²P Kinase Assay (in HeLa cells) |

This table highlights the excellent kinome selectivity of this compound.[2][6]

Table 3: Cellular Activity of this compound

| Cell Line | Target Context | Parameter | Value (µM) | Assay |

| Ba/F3 | TNK2 D163E Mutant | EC₅₀ | 0.19 | CellTiter-Glo Viability Assay |

| Ba/F3 | Parental (Control) | EC₅₀ | >10 | CellTiter-Glo Viability Assay |

| A549 | Cancer Cell Growth | - | - | Complete inhibition at 10 µM |

| HEK293 | EGF-induced Autophosphorylation | - | - | Inhibition at 2 µM |

Cellular assays confirm on-target activity and selectivity for cells dependent on TNK2 signaling.[3][5][6]

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Species | Value |

| Microsomal Stability (T₁/₂) | Mouse | 27.9 min |

| Microsomal Stability (T₁/₂) | Human | 60.8 min |

| Plasma Protein Binding | Mouse | 92% |

| IV Clearance (3 mg/kg) | Mouse | 150 mL/min/kg |

| IV Half-life (T₁/₂) | Mouse | 0.7 hr |

| Oral Bioavailability (F%) | Mouse | 5% (at 10 mg/kg) |

Pharmacokinetic data from in vivo studies in CD1 mice.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

1. Biochemical Kinase Inhibition Assay (SelectScreen Kinase Profiling Service)

-

Objective: To determine the IC₅₀ values of this compound against a panel of kinases.

-

Protocol:

-

Kinase targets are expressed and purified for use in biochemical enzymatic assays.

-

This compound is prepared in a series of 10 concentrations using a 3-fold serial dilution, typically starting from a high concentration such as 1 µM.[3][7]

-

The kinase, a suitable substrate peptide, and ATP are combined in a reaction buffer. The ATP concentration is kept equal to the Km value for each specific kinase to ensure competitive binding can be accurately measured.[3][7]

-

The inhibitor (this compound at varying concentrations) or DMSO (vehicle control) is added to the reaction mixture.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (³²P-ATP) or fluorescence/luminescence-based antibody detection of the phosphopeptide.

-

Data are normalized to the control (DMSO) wells, and the percent inhibition is plotted against the logarithm of the inhibitor concentration.

-

The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve.

-

2. Cell Viability and Proliferation Assays (MTS-based or CellTiter-Glo)

-

Objective: To measure the effect of this compound on the growth and viability of cells, particularly those expressing TNK2 mutations.

-

Protocol:

-

Cells (e.g., Ba/F3 cells engineered to express specific TNK2 mutants) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

-

This compound is serially diluted to various concentrations and added to the cell culture medium. A vehicle control (DMSO) is also included.

-

The cells are incubated with the compound for a specified period, typically 72 hours.[3][7]

-

After incubation, the cell viability is measured:

-

For MTS-based assays: A methanethiosulfonate (MTS) reagent is added to each well.[3][7] Viable cells metabolize the MTS tetrazolium compound into a colored formazan product. The absorbance of the formazan is measured at 490 nm after 1-3 hours.[3][7]

-

For CellTiter-Glo assays: The CellTiter-Glo reagent, which measures intracellular ATP levels as an indicator of metabolic activity, is added to the wells. The resulting luminescent signal is proportional to the number of viable cells and is read using a luminometer.

-

-

The data are normalized to the vehicle control, and the EC₅₀/IC₅₀ values are calculated by plotting the percentage of viability against the log of the inhibitor concentration.

-

3. Western Blotting for TNK2 Phosphorylation

-

Objective: To directly assess the ability of this compound to inhibit the autophosphorylation of TNK2 within a cellular context.

-

Protocol:

-

293T cells are plated in 6-well plates and transfected to express the desired TNK2 construct (e.g., wild-type or mutant).[4]

-

48 hours post-transfection, the cells are treated with serially diluted this compound (e.g., from 5 µM down to ~10 nM) or DMSO for a defined period, such as 6 hours.[4][8]

-

Following treatment, the cell culture media is removed, and the cells are washed with cold PBS.

-

Cells are lysed by adding 300 µL of lysis buffer (containing protease and phosphatase inhibitors) and shaking gently for 5 minutes.[4]

-

The lysates are collected and centrifuged at maximum speed to pellet cell debris.[4]

-

The protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are prepared for SDS-PAGE by adding loading buffer and boiling.

-

The samples are resolved on an SDS-PAGE gel and subsequently transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with a primary antibody specific for phosphorylated TNK2 (p-TNK2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total TNK2 and a loading control like GAPDH.[8]

-

Visualizations: Pathways and Workflows

TNK2/ACK1 Signaling Pathway

Caption: Simplified TNK2 (ACK1) signaling cascade and the inhibitory action of this compound.

This compound Discovery and Characterization Workflow

Caption: A logical workflow for the discovery and validation of this compound.

Mechanism of Action: ATP-Competitive Inhibition

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. graylab.stanford.edu [graylab.stanford.edu]

- 7. This compound|XMD8 87|TNK2 inhibitor [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

XMD8-87: A Targeted Approach to Overcoming Leukemia-Associated TNK2 Mutations

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The landscape of leukemia treatment is continually evolving, with a growing emphasis on targeted therapies that address specific molecular aberrations driving oncogenesis. One such target is the Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in various pro-tumorigenic signaling pathways. Recent research has identified activating mutations in TNK2 in patients with myeloid malignancies, highlighting its role as a potential therapeutic target. This technical guide provides an in-depth overview of the impact of XMD8-87, a potent and selective TNK2 inhibitor, on leukemia-associated TNK2 mutations. We present a comprehensive summary of its efficacy, detailed experimental protocols for key assays, and a visual representation of the associated signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction

Tyrosine Kinase Non-receptor 2 (TNK2) is a multi-domain protein that plays a crucial role in regulating diverse cellular processes, including cell proliferation, survival, and migration.[1] Aberrant TNK2 activity has been linked to the pathogenesis of several solid tumors.[2] More recently, the integration of kinase inhibitor screening and genomic analysis has led to the discovery of oncogenic point mutations in TNK2 in patients with acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML).[2] These mutations, such as D163E and R806Q, have been shown to be transformative and confer sensitivity to TNK2 inhibition.[3]

This compound has emerged as a novel and highly selective small molecule inhibitor of TNK2.[2] Its development and characterization have provided a powerful tool to probe the function of mutant TNK2 in leukemia and to evaluate its potential as a therapeutic agent. This guide will delve into the specifics of this compound's mechanism of action, its inhibitory effects on leukemia-associated TNK2 mutants, and the experimental methodologies used to characterize its activity.

Quantitative Data: Efficacy of this compound against Leukemia-Associated TNK2 Mutations

The inhibitory activity of this compound against cell lines expressing leukemia-associated TNK2 mutations has been quantified using cell viability assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and specific effect of this compound on cells dependent on mutant TNK2 signaling. For comparison, data for other known TNK2 inhibitors, dasatinib and AIM-100, are also presented.

| Compound | TNK2 Mutation | Cell Line | IC50 (nM) | Reference |

| This compound | D163E | Ba/F3 | 38 | [2] |

| This compound | R806Q | Ba/F3 | 113 | [2] |

| Dasatinib | D163E | Ba/F3 | ~0.1 | [3] |

| Dasatinib | R806Q | Ba/F3 | 1.3 | [3] |

| AIM-100 | D163E | Ba/F3 | 91 | [2] |

| AIM-100 | R806Q | Ba/F3 | 320 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's impact on leukemia-associated TNK2 mutations.

Cell Culture and Generation of TNK2 Mutant Cell Lines

a. Ba/F3 Cell Culture: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival and proliferation.[4] This cell line is a valuable tool for studying the transforming potential of oncogenes, as expression of an active kinase can render them IL-3 independent.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 10 ng/mL murine IL-3.

-

Maintenance: Maintain cultures at a density between 5 x 10^4 and 5 x 10^5 viable cells/mL. Cells are grown at 37°C in a humidified atmosphere with 5% CO2.

b. Retroviral Transduction of Ba/F3 Cells: To generate cell lines expressing TNK2 mutations, retroviral transduction is employed.

-

Vector Construction: Clone wild-type and mutant (e.g., D163E, R806Q) human TNK2 cDNA into a murine retroviral vector (e.g., pMSCV).

-

Virus Production: Co-transfect the retroviral vector and a packaging plasmid (e.g., pCL-Eco) into HEK293T cells using a suitable transfection reagent.

-

Virus Harvest: Collect the viral supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.

-

Transduction: Spin-infect Ba/F3 cells with the viral supernatant in the presence of polybrene (8 µg/mL).

-

Selection: 24 hours post-infection, wash the cells and culture them in medium lacking IL-3. Successful transformation to IL-3 independence indicates the oncogenic activity of the expressed TNK2 mutant.

Cell Viability Assay (MTS-Based)

The MTS assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Plating: Seed the IL-3 independent Ba/F3-TNK2 mutant cell lines and the parental Ba/F3 cell line (cultured in IL-3 containing medium as a control) in 96-well plates at a density of 1 x 10^4 cells per well.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors (e.g., dasatinib, AIM-100) for 72 hours. Include a DMSO-treated control.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values by non-linear regression analysis.

Western Blotting for TNK2 Phosphorylation

Western blotting is used to detect the phosphorylation status of TNK2, a key indicator of its activation state.

-

Cell Lysis:

-

Treat 293T cells transiently expressing TNK2 mutants with various concentrations of this compound for a specified time (e.g., 6 hours).[2]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TNK2 (e.g., anti-phospho-TNK2 Tyr284) or total TNK2. Recommended starting dilution is 1:1000 in 5% BSA/TBST.[5]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

TNK2 Signaling in Leukemia

Activated TNK2 can trigger several downstream signaling cascades that promote cell survival and proliferation. Key pathways implicated in TNK2-driven oncogenesis include the PI3K/AKT and MAPK/ERK pathways.[6][7] The D163E mutation, located in the kinase domain, leads to increased autophosphorylation and constitutive activation of TNK2.[8] The R806Q mutation, found in the EGFR binding domain, is thought to disrupt an autoinhibitory mechanism, leading to kinase activation.[8] Inhibition of mutant TNK2 with this compound is expected to attenuate these pro-survival signals.

Caption: Oncogenic TNK2 signaling pathway in leukemia and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound against leukemia cell lines harboring TNK2 mutations.

Caption: In vitro experimental workflow for evaluating the efficacy of this compound.

Conclusion

The identification of oncogenic TNK2 mutations in leukemia has paved the way for novel targeted therapeutic strategies. This compound has demonstrated potent and selective inhibition of these mutant kinases, leading to decreased viability of leukemia cells dependent on their activity. The data and experimental protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate the role of TNK2 in leukemia and to advance the development of targeted inhibitors like this compound. Continued research in this area holds the promise of delivering more effective and personalized treatments for patients with leukemia driven by aberrant TNK2 signaling.

References

- 1. biorbyt.com [biorbyt.com]

- 2. pdf.antibodies-online.com [pdf.antibodies-online.com]

- 3. Phospho-ACK1 (Tyr284) Polyclonal Antibody (PA5-117204) [thermofisher.com]

- 4. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

- 5. pdf.antibodies-online.com [pdf.antibodies-online.com]

- 6. abbexa.com [abbexa.com]

- 7. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and characterization of Tyrosine Kinase Non-receptor 2 mutations in leukemia through integration of kinase inhibitor screening and genomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of XMD8-87 in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XMD8-87 is a potent and selective small-molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1). Aberrant TNK2 signaling has been implicated in the pathogenesis and progression of various solid tumors, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound in solid tumors. It includes a summary of its in vitro activity, detailed experimental protocols for key assays, and a visual representation of the implicated signaling pathways.

Introduction to this compound and its Target: TNK2

TNK2 is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs), including EGFR, HER2, and PDGFR.[1] Upon activation by extracellular signals, TNK2 translocates to the nucleus and influences a variety of cellular processes critical for tumor progression, such as cell proliferation, survival, invasion, and resistance to therapy.[2][3] Dysregulated TNK2 activity has been observed in a range of solid tumors, including prostate, breast, and lung cancer, often correlating with poor prognosis.[3][4]

This compound is an ATP-competitive inhibitor of TNK2, demonstrating high potency and selectivity.[5] By blocking the kinase activity of TNK2, this compound aims to disrupt these oncogenic signaling cascades and thereby inhibit tumor growth and survival.

In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in cells with specific TNK2 mutations or those exhibiting dependence on TNK2 signaling.

| Cell Line | Cancer Type | TNK2 Status | IC50 (nM) | Reference |

| Ba/F3 | Leukemia | D163E mutation | 38 | [6][7][8] |

| Ba/F3 | Leukemia | R806Q mutation | 113 | [6][7][8] |

| A549 | Lung Cancer | Not Specified | ~10,000 (partially inhibited EGF-stimulated growth at 10 µM) | [9] |

Note: Data for a wider range of solid tumor cell lines is still emerging.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting TNK2-mediated signaling pathways. A key mechanism involves the suppression of TNK2 autophosphorylation, a critical step in its activation.[8] Downstream of TNK2, several pro-survival and proliferative pathways are affected.

TNK2 Signaling Pathway

The following diagram illustrates the central role of TNK2 in signaling cascades relevant to solid tumors and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 value of this compound in solid tumor cell lines.

Materials:

-

Solid tumor cell lines

-

Complete culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the overnight culture medium from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

-

MTS Addition: Add 20 µL of MTS reagent to each well.[10]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[10]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot for TNK2 Phosphorylation

This protocol is to assess the inhibitory effect of this compound on TNK2 autophosphorylation.

Materials:

-

Solid tumor cell lines

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-TNK2 (e.g., Tyr284), anti-TNK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM to 5 µM) for a specified time (e.g., 6 hours).[8] Include a vehicle (DMSO) control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-phospho-TNK2) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with anti-TNK2 and a loading control antibody like GAPDH.

In Vivo Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a solid tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old

-

Solid tumor cell line

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers

Procedure:

-

Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio, to a final concentration of 1-5 x 10^7 cells/mL.[11]

-

Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[11][12]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

-

Drug Administration: Administer this compound to the treatment group according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.[13]

-

Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

In Vivo Pharmacokinetics and Efficacy

Limited in vivo data for this compound is publicly available. However, a related TNK2 inhibitor, (R)-9b, has demonstrated efficacy in prostate cancer xenograft models, leading to reduced tumor growth.[14] Pharmacokinetic studies in mice with other small molecule kinase inhibitors suggest that achieving and maintaining plasma concentrations above the in vitro IC50 is crucial for in vivo efficacy.[15][16][17][18] Further in vivo studies are necessary to fully characterize the pharmacokinetic profile and anti-tumor efficacy of this compound in various solid tumor models.

Conclusion

This compound, as a potent TNK2 inhibitor, presents a promising therapeutic strategy for the treatment of solid tumors where TNK2 signaling is a key driver of malignancy. The available in vitro data demonstrates its ability to inhibit TNK2 activity and suppress the growth of cancer cells. The experimental protocols provided in this guide offer a framework for further preclinical evaluation of this compound. Future research should focus on expanding the in vitro testing to a broader range of solid tumor cell lines and conducting comprehensive in vivo studies to establish its efficacy and pharmacokinetic profile, paving the way for potential clinical development.

Experimental and Logical Workflows

The following diagrams outline the logical flow for key experimental procedures.

References

- 1. TNK2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The non-receptor tyrosine kinase TNK2/ACK1 is a novel therapeutic target in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACK1/TNK2 tyrosine kinase: molecular signaling and evolving role in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | TNK2 inhibitor | Probechem Biochemicals [probechem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. yeasenbio.com [yeasenbio.com]